

An In-depth Technical Guide to Chloroquinoxaline Sulfonamide

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Compound of Interest

Compound Name: Chloroquinoxaline sulfonamide

Cat. No.: B1668880

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This technical guide provides a comprehensive overview of 4-Amino-N-(5-chloro-2-quinoxaliny)benzenesulfonamide, a notable member of the **chloroquinoxaline sulfonamide** class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.

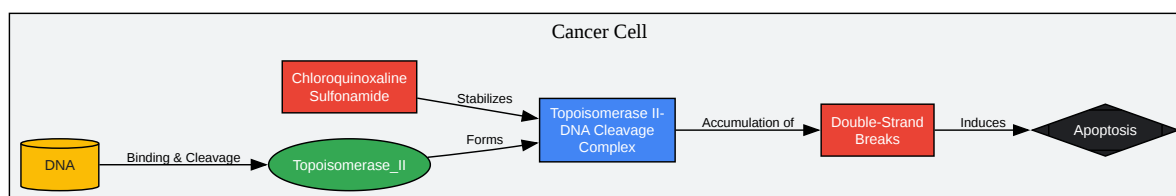
Core Molecular Data

The fundamental chemical and physical properties of 4-Amino-N-(5-chloro-2-quinoxaliny)benzenesulfonamide are summarized in the table below, providing a foundational dataset for research and development activities.

Property	Value	Citation(s)
Molecular Formula	C ₁₄ H ₁₁ ClN ₄ O ₂ S	[1][2][3]
Molecular Weight	334.8 g/mol	[1][2][4]
IUPAC Name	4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide	[1]
CAS Number	97919-22-7	[2][3]
Appearance	Light yellow to yellow solid	[3]
Synonyms	Chlorsulfaquinoxaline, NSC 339004	[1][5]

Mechanism of Action: Topoisomerase II Inhibition

Chloroquinoxaline sulfonamide functions as a topoisomerase II α and topoisomerase II β poison.[6] This mechanism is crucial to its potential antineoplastic activities. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[6][7] The inability of the cell to repair these breaks ultimately triggers apoptosis, or programmed cell death. This targeted action on a key enzyme in DNA replication and repair makes it a compound of significant interest in cancer research.



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Mechanism of **Chloroquinoxaline Sulfonamide**.

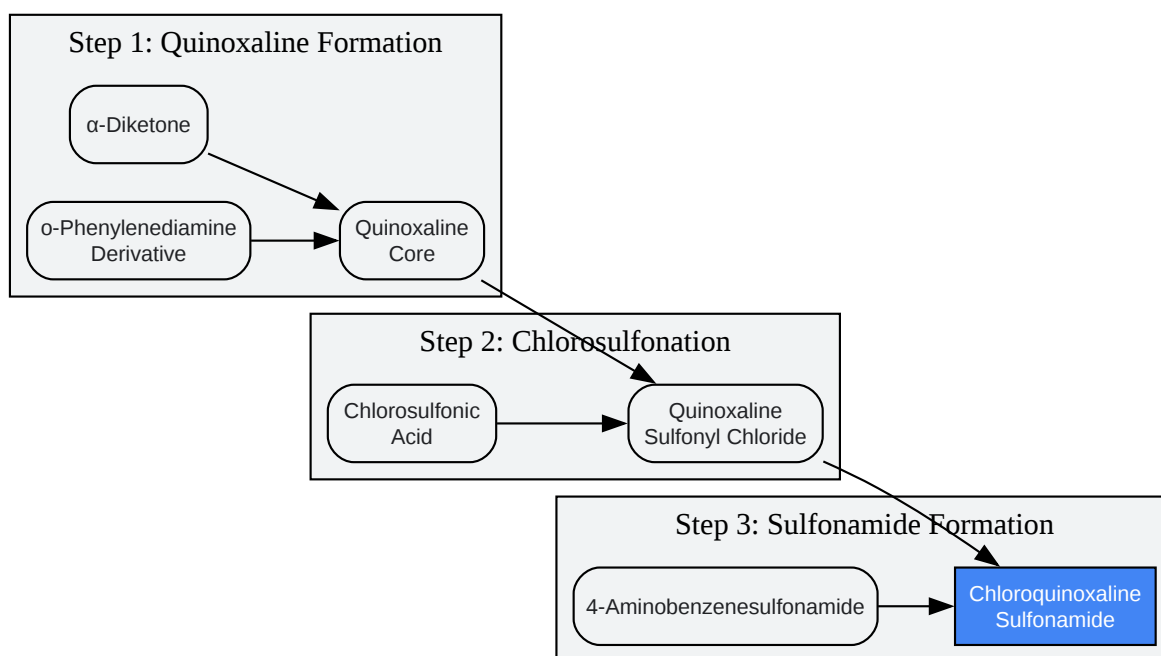
Experimental Protocols

Synthesis of Quinoxaline Sulfonamides (General Method)

The synthesis of quinoxaline sulfonamides generally involves the reaction of a quinoxaline-containing sulfonyl chloride with a substituted amine, or vice versa.[8] A common synthetic route starts with the condensation of an ortho-phenylenediamine with a diketone to form the core quinoxaline structure.[9] This is followed by chlorosulfonation and subsequent reaction with an appropriate amine to yield the final sulfonamide product.

A more specific, yet general, synthetic scheme is outlined below:

- Formation of the Quinoxaline Core: React an o-phenylenediamine derivative with an α -dicarbonyl compound under acidic conditions to yield the quinoxaline ring system.
- Chlorosulfonation: Treat the formed quinoxaline with chlorosulfonic acid to introduce the sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) onto the quinoxaline ring.[8]
- Sulfonamide Formation: React the quinoxaline sulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a suitable base to form the final **chloroquinoxaline sulfonamide** product.[9]



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General Synthesis Workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method can be employed for the quantitative determination of 4-Amino-N-(5-chloro-2-quinoxaliny)benzenesulfonamide. The following

protocol is a representative method.[\[1\]](#)

Instrumentation:

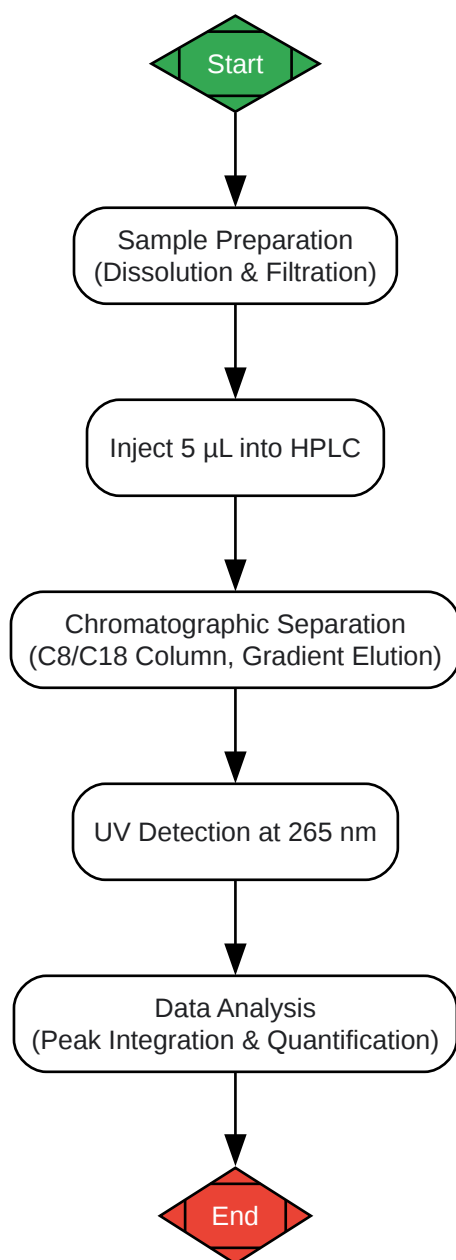
- HPLC system with a UV-visible or photodiode array (PDA) detector.

Chromatographic Conditions:

- Column: YMC-Triart C8 (250 x 4.6 mm, 5 μ m) or equivalent C18 reversed-phase column.[\[1\]](#)
[\[10\]](#)
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid is a common starting point.[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Column Temperature: 25 °C.[\[1\]](#)
- Detection Wavelength: 265 nm.[\[1\]](#)
- Injection Volume: 5 μ L.[\[1\]](#)

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).[\[10\]](#)
- Create a series of calibration standards through serial dilution of the stock solution with the mobile phase.
- Dissolve and dilute unknown samples in the same solvent to a concentration that falls within the calibration curve range.
- Filter all solutions through a 0.45 μ m syringe filter prior to injection.[\[10\]](#)



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HPLC Analysis Workflow.

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